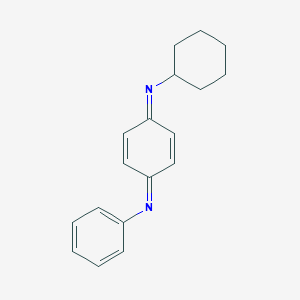
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexyl group and a phenyl group attached to a cyclohexa-2,5-diene-1,4-diimine backbone, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine typically involves the condensation of cyclohexylamine and phenylamine with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diimine structure. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the diimine to the corresponding diamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from these reactions include imine oxides, diamines, and substituted imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism by which (1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of endoplasmic reticulum stress pathways .
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one: This compound shares a similar dienone structure but lacks the cyclohexyl and phenylamine groups.
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: Another structurally related compound with potential antioxidant properties
Uniqueness
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine stands out due to its unique combination of cyclohexyl and phenylamine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
52870-44-7 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-N-cyclohexyl-4-N-phenylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C18H20N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |
InChI Key |
OSTLIVYSNQFRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2C=CC(=NC3=CC=CC=C3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















